tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

Specifically the (1S,2S)-trans enantiomer with ≥99.0% ee. The Boc protecting group enables selective deprotection under mild acidic conditions (TFA/DCM), orthogonal to Fmoc. Used in HIV protease inhibitor saquinavir synthesis and asymmetric catalysis. Enantiomer (1R,2R) or cis isomers cannot substitute in stereospecific applications. ≥97% purity, high DMSO solubility. Ideal for high-throughput experimentation and solid-phase peptide synthesis.

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
CAS No. 180683-64-1
Cat. No. B112144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate
CAS180683-64-1
Molecular FormulaC11H22N2O2
Molecular Weight214.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCCC1N
InChIInChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m0/s1
InChIKeyAKVIZYGPJIWKOS-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate (CAS 180683-64-1): Chiral Protected Diamine for Asymmetric Synthesis and Drug Discovery


tert-Butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate (CAS 180683-64-1), also known as (1S,2S)-Boc-1,2-diaminocyclohexane, is a chiral, trans-configured cyclohexane derivative . It functions as a protected diamine building block where one amine is masked with a tert-butyloxycarbonyl (Boc) group, while the other remains free for further functionalization. This compound is a white solid with a molecular formula of C11H22N2O2 and a molecular weight of 214.30 g/mol, exhibiting good solubility in DMSO (100 mg/mL) and common organic solvents [1]. It is primarily utilized as an intermediate in organic synthesis, pharmaceutical research, and as a chiral ligand in asymmetric catalysis .

Why Generic Substitution of tert-Butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate (CAS 180683-64-1) Fails in Chiral Applications


Substituting tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate with its enantiomer, a cis-diastereomer, or an analog with a different protecting group is not feasible in applications requiring precise stereochemical control. The (1S,2S) stereochemistry dictates the spatial orientation of the two amine functionalities, which is critical for molecular recognition in chiral environments, such as asymmetric catalysis and the construction of stereochemically complex pharmaceutical scaffolds . Using the (1R,2R) enantiomer (CAS 146504-07-6) or a cis isomer (e.g., CAS 365996-30-1) would invert or alter the three-dimensional architecture of the final product, leading to different biological activity or catalytic outcomes . Furthermore, the Boc protecting group offers a distinct deprotection profile under mild acidic conditions compared to other carbamates like Cbz, which requires hydrogenolysis . The quantitative evidence below details these critical differences.

Quantitative Differentiation Evidence for tert-Butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate (CAS 180683-64-1)


Enantiomeric Purity Drives Consistent Asymmetric Outcomes vs. (1R,2R) Enantiomer

Commercially available tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate is supplied with a high enantiomeric excess (ee) of ≥99.0% as determined by chiral HPLC, ensuring high stereochemical fidelity in downstream applications . In contrast, the (1R,2R) enantiomer (CAS 146504-07-6) is often supplied at a lower purity specification (≥95%) . This difference in enantiomeric purity directly impacts the consistency and yield of stereoselective reactions, such as the configuration-dependent [6+8+5] fused ring formation described by Cankařová et al., where the (1S,2S)-derived precursor cyclized to yield the expected tricyclic scaffold in a 1:0.6 diastereomeric ratio, while the (1R,2R) enantiomer led to a different outcome [1].

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

Boc Protecting Group Enables Selective Deprotection Under Mild Acidic Conditions

The tert-butyloxycarbonyl (Boc) group on the target compound is selectively cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane, without affecting other base-labile protecting groups like Fmoc [1]. This contrasts with the Cbz-protected analog, benzyl N-[(1S,2S)-2-aminocyclohexyl]carbamate (CAS 199336-05-5), which requires hydrogenolysis for deprotection . The orthogonal stability of the Boc group is crucial in multi-step syntheses of complex molecules like saquinavir, where a Boc-protected diamine intermediate undergoes further transformations without premature deprotection .

Protecting Group Strategy Peptide Synthesis Orthogonal Deprotection

Stereochemistry Dictates Cyclization Outcome in Fused-Ring Synthesis

In a study on configuration-dependent medium-sized ring formation, a precursor derived from the (1S,2S)-2-aminocyclohexane moiety, when paired with D-serine, cyclized to yield the desired [6+8+5] tricyclic scaffold [1]. The analogous precursor based on the (1R,2R) enantiomer produced a different diastereomer when paired with L-serine. This demonstrates that the absolute configuration of the diamine core dictates the stereochemical outcome of complex cyclization reactions. For the related [6+7+5] system, the cyclization of the (1S,2S)-derived precursor yielded diastereomers in a 1:0.6 ratio [2].

Stereoselective Synthesis Cyclization Molecular Scaffolds

Solubility Profile Enables High-Throughput Experimentation and Bioconjugation

The target compound exhibits high solubility in DMSO (100 mg/mL, equivalent to 466.64 mM) and common organic solvents, facilitating its use in automated synthesis platforms and high-throughput screening campaigns [1]. This is a key differentiator from less soluble analogs or the unprotected diamine, (1S,2S)-cyclohexane-1,2-diamine, which has different handling properties. The high DMSO solubility also supports bioconjugation applications where aqueous-organic mixtures are employed .

Solubility High-Throughput Screening Bioconjugation

Certified High Chemical Purity (≥97%) Ensures Reproducible Research Outcomes

Leading vendors supply tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate with a certified chemical purity of ≥97.0%, as verified by HPLC, NMR, and GC analysis . This high purity specification is a key differentiator from lower-grade or technical-grade materials, which may contain significant levels of impurities that can interfere with sensitive reactions, particularly in catalysis and medicinal chemistry. The availability of comprehensive Certificates of Analysis (CoA) ensures batch-to-batch consistency, which is critical for reproducible research and scale-up .

Chemical Purity Quality Control Reproducibility

Role as a Key Intermediate in HIV Protease Inhibitor Synthesis (Saquinavir)

tert-Butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate is a documented intermediate in the synthesis of saquinavir, an HIV protease inhibitor . The compound's specific stereochemistry is essential for constructing the chiral decahydroisoquinoline core of the drug, which is critical for its binding to the HIV protease active site [1]. While the (1R,2R) enantiomer could theoretically be used to synthesize the opposite enantiomer of the drug, the (1S,2S) configuration is required for the clinically approved formulation. This pharmaceutical relevance distinguishes it from other chiral diamines that lack a clear pathway to marketed drugs.

Antiviral Drug Synthesis HIV Protease Inhibitor Pharmaceutical Intermediate

Optimal Research and Industrial Application Scenarios for tert-Butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate (CAS 180683-64-1)


Asymmetric Catalysis: Chiral Ligand Synthesis for Enantioselective Transformations

The high enantiomeric purity (≥99.0% ee) of tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate ensures consistent performance as a chiral ligand or ligand precursor in asymmetric catalysis . Its use in intramolecular desymmetrization reactions and Michael additions has been demonstrated, where the stereochemical outcome is directly dependent on the (1S,2S) configuration . This makes it a preferred choice over lower-purity or racemic alternatives for synthesizing enantiomerically enriched products.

Medicinal Chemistry: Construction of Stereochemically Defined Pharmaceutical Scaffolds

The compound's role as a key intermediate in the synthesis of the HIV protease inhibitor saquinavir highlights its value in medicinal chemistry . The configuration-dependent cyclization behavior, as shown in the synthesis of [6+8+5] fused ring systems, demonstrates its utility in building complex, three-dimensional molecular architectures for drug discovery [1]. Researchers can rely on the defined (1S,2S) stereochemistry to control the spatial arrangement of pharmacophores.

Peptide and Bioconjugate Synthesis: Orthogonal Protecting Group Strategy

The Boc protecting group on the target compound allows for selective deprotection under mild acidic conditions (e.g., TFA/DCM), orthogonal to base-labile Fmoc groups [2]. This property is essential for solid-phase peptide synthesis and the construction of bioconjugates where multiple protecting groups must be manipulated sequentially. The high DMSO solubility (100 mg/mL) further facilitates its use in aqueous-organic reaction mixtures common in bioconjugation chemistry [3].

High-Throughput Experimentation and Automated Synthesis

With a certified chemical purity of ≥97.0% and high DMSO solubility (466.64 mM), this compound is ideally suited for high-throughput experimentation (HTE) and automated synthesis platforms . The availability of detailed Certificates of Analysis (CoA) from reputable vendors ensures batch-to-batch consistency, which is critical for generating reliable and reproducible data in large-scale screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.